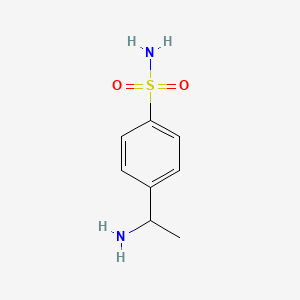

4-(1-Aminoethyl)benzenesulfonamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1-aminoethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGSCEUQIQKFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395083 | |

| Record name | 4-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49783-81-5 | |

| Record name | 4-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-aminoethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Aminoethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 4-(1-Aminoethyl)benzenesulfonamide (CAS RN: 49783-81-5). This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. Due to the limited availability of public data for this specific isomer, this guide also highlights the current gaps in knowledge and distinguishes it from its more extensively studied isomer, 4-(2-Aminoethyl)benzenesulfonamide.

Introduction

This compound is a sulfonamide compound with potential applications in medicinal chemistry. Its structure, featuring a chiral center at the ethylamine substituent, suggests the possibility of stereospecific interactions with biological targets. Benzenesulfonamides, as a class, are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes such as carbonic anhydrases.[1][2] This guide focuses specifically on the 1-aminoethyl isomer, providing all currently available data.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Isomer

| Property | This compound | 4-(2-Aminoethyl)benzenesulfonamide |

| CAS Number | 49783-81-5[3][4] | 35303-76-5 |

| Molecular Formula | C₈H₁₂N₂O₂S[3][4] | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol [3] | 200.26 g/mol |

| Melting Point | Data not available | 150-152 °C[5] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| logP | Data not available | Data not available |

| Appearance | Solid[4] | White to yellow powder[5] |

| Purity | 97%[4] | 99%[5] |

Synthesis and Experimental Protocols

Currently, there are no detailed, publicly available experimental protocols for the synthesis of this compound. The synthesis of its isomer, 4-(2-Aminoethyl)benzenesulfonamide, is well-documented and typically involves a multi-step process.[6][7][8] However, due to the difference in the position of the amino group, these protocols are not directly transferable for the synthesis of the 1-aminoethyl isomer. A synthetic route to this compound would likely require a different starting material or a different strategic approach to introduce the amino group at the alpha-position of the ethyl chain.

A generalized conceptual workflow for a potential synthesis is presented below. This is a hypothetical pathway and has not been experimentally validated based on the available information.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

The structurally related isomer, 4-(2-Aminoethyl)benzenesulfonamide, has been investigated for its biological activities, including its role as a carbonic anhydrase inhibitor.[9][10][11] Studies on this isomer have explored its effects on various carbonic anhydrase isoforms, which are involved in numerous physiological and pathological processes.[1][2] Given the structural similarities, it is plausible that this compound may also exhibit inhibitory activity against carbonic anhydrases, though this remains to be experimentally verified.

The general mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. This interaction is illustrated in the following logical diagram.

Caption: Logical diagram of carbonic anhydrase inhibition by benzenesulfonamides.

Conclusion and Future Directions

This technical guide consolidates the currently available information on this compound. The significant lack of experimental data for this specific isomer presents a clear opportunity for further research. Key areas for future investigation include:

-

Development of a robust synthetic protocol: Establishing an efficient and scalable synthesis method is crucial for enabling further studies.

-

Comprehensive physicochemical characterization: Detailed analysis of properties such as melting point, boiling point, solubility, pKa, and logP is essential for understanding its behavior and for formulation development.

-

Evaluation of biological activity: Screening for inhibitory activity against a panel of carbonic anhydrase isoforms and other potential biological targets would be a primary focus.

-

Stereoselective synthesis and analysis: The presence of a chiral center warrants the development of stereoselective synthetic routes and the separate evaluation of the biological activities of the (R) and (S) enantiomers.

Further research in these areas will be instrumental in elucidating the potential of this compound as a valuable compound in the field of medicinal chemistry.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 001chemical.com [001chemical.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 4-(2-Aminoethyl)benzenesulfonamide, 99% 35303-76-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 7. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 10. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide with inhibitory activity against carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1-Aminoethyl)benzenesulfonamide as a scaffold for carbonic anhydrase inhibitors

An In-depth Technical Guide: 4-(1-Aminoethyl)benzenesulfonamide as a Scaffold for Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound scaffold as a foundational structure for designing and synthesizing potent and selective carbonic anhydrase (CA) inhibitors. We will delve into the structure-activity relationships, quantitative inhibition data, key experimental protocols, and the underlying biochemical pathways.

Introduction: Carbonic Anhydrases and the Benzenesulfonamide Scaffold

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution, cellular localization, and catalytic activity.[1][4]

The varied roles of these isoforms mean that their dysfunction is implicated in a range of pathologies, including glaucoma, epilepsy, obesity, and cancer.[1][3][5] This makes CAs significant therapeutic targets. Specifically, isoforms like CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, marking them as key targets for anticancer drug development.[6][7][8]

The primary sulfonamide group (-SO₂NH₂) is the most well-characterized zinc-binding group (ZBG) for CA inhibitors. Benzenesulfonamides represent the most extensively investigated class of CA inhibitors, with the sulfonamide moiety coordinating to the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form.[1][4] The this compound structure provides a versatile scaffold for applying the "tail approach" to drug design. In this strategy, the benzenesulfonamide acts as the "head" that anchors to the active site zinc, while modifications to the "tail"—the 4-aminoethyl substituent—allow for interactions with other residues in the active site cavity. These tail interactions are critical for achieving high potency and, crucially, isoform selectivity.[7][9]

Mechanism of Inhibition and Structure-Activity Relationships (SAR)

The inhibitory action of this compound derivatives hinges on the interaction of the sulfonamide group with the catalytic zinc ion. The tail portion extends into the active site, where its chemical modifications dictate the affinity and selectivity for different CA isoforms.

Core Interaction: The sulfonamide nitrogen binds directly to the Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. The sulfonamide's oxygen atoms typically form a network of hydrogen bonds with the side chain of residue Thr199, further stabilizing the inhibitor-enzyme complex.[10][11]

The "Tail Approach" and Isoform Selectivity: The key to designing selective inhibitors lies in modifying the tail at the 4-position of the benzene ring.[9] The active sites of the 15 human CA isoforms are not identical; they differ in size, shape, and the amino acid residues lining the cavity. By tailoring the physicochemical properties of the tail, inhibitors can be designed to exploit these differences.

-

Schiff Bases and Secondary Amines: The primary amine of the 4-(aminoethyl) group is a versatile handle for chemical modification. Reaction with various aromatic aldehydes yields Schiff bases, which can be subsequently reduced to form more flexible secondary amines.[12] Studies have shown that the secondary amine derivatives are often significantly more potent inhibitors than their Schiff base precursors across multiple isoforms (hCA I, II, IX, XII).[12] This increased potency is attributed to the greater conformational flexibility of the secondary amine, allowing for optimal positioning within the active site.

-

Dipeptide Conjugates: Attaching dipeptides to the aminoethyl group can lead to highly effective inhibitors, particularly against isoforms hCA II and hCA XII, with potencies in the low nanomolar range.[13] The amino acid side chains can form additional hydrogen bonds and van der Waals interactions within the active site.

-

Bulky and Polycyclic Moieties: Incorporating bulky, bi/tricyclic moieties onto the benzenesulfonamide scaffold can yield highly potent and selective inhibitors for the tumor-associated hCA IX isoform.[14] These larger tails can occupy hydrophobic pockets within the active site of certain isoforms while being sterically hindered in others, thus conferring selectivity.[7]

The general principle of inhibition is visualized below.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide with inhibitory activity against carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 4-(1-Aminoethyl)benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(1-Aminoethyl)benzenesulfonamide represent a significant class of pharmacologically active compounds, primarily recognized for their potent and often selective inhibition of carbonic anhydrases (CAs). This technical guide delineates the core mechanism of action of these derivatives, focusing on their role as inhibitors of various CA isoforms. The document provides a comprehensive overview of their inhibitory kinetics, the downstream cellular and signaling consequences of CA inhibition, and detailed experimental protocols for assessing their activity. The information is intended to serve as a crucial resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting carbonic anhydrases.

Introduction: The Central Role of Carbonic Anhydrase Inhibition

The primary mechanism of action for this compound derivatives is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a fundamental reaction involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[3][4][5][6] There are 15 known human CA isoforms, with at least 12 being catalytically active, and the aberrant expression or activity of specific isoforms is implicated in various pathologies such as glaucoma, epilepsy, and particularly, cancer.[1][6]

The sulfonamide moiety (-SO₂NH₂) present in this compound derivatives is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[1][7] The substituents on the benzenesulfonamide scaffold and the aminoethyl side chain play a crucial role in determining the inhibitory potency and selectivity against different CA isoforms.[8][9]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound derivatives against various human carbonic anhydrase (hCA) isoforms has been extensively quantified. The inhibition constants (Kᵢ) and dissociation constants (K𝘥) are critical parameters for comparing the potency and selectivity of these compounds. The data presented in the following tables are compiled from multiple studies and showcase the nanomolar to micromolar inhibitory activity of representative derivatives.

Table 1: Inhibitory Activity (Kᵢ/K𝘥 in nM) of Selected this compound Derivatives against Cytosolic hCA Isoforms

| Compound ID | Derivative Class | hCA I (Kᵢ/K𝘥) | hCA II (Kᵢ/K𝘥) | Reference |

| 1 | N-aryl-β-alanine derivative | >1000 | High Affinity | [1] |

| 2 | Diazobenzenesulfonamide | Nanomolar Affinity | Weak Inhibitor | [1] |

| 3 | Ureido-tailed benzenesulfonamide | 24.6 | 2.8 - 9.2 | [7] |

| 4 | Schiff base derivative | 52.8 - 991.7 | 10.8 - 52.6 | [10] |

Table 2: Inhibitory Activity (Kᵢ in nM) of Selected this compound Derivatives against Tumor-Associated hCA Isoforms

| Compound ID | Derivative Class | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

| 3 | Ureido-tailed benzenesulfonamide | Low nM | 7.2 | [7] |

| 4 | Schiff base derivative | Potent Inhibition | Potent Inhibition | [10] |

| 5 | Pyrazole-carboxamide derivative | Isoform-selective inhibition | Isoform-selective inhibition | [8] |

Molecular Interaction and Binding Mode

X-ray crystallography studies have provided detailed insights into the binding mode of this compound derivatives within the active site of carbonic anhydrases.[1][7][11] The sulfonamide group directly coordinates to the catalytic zinc ion. The benzene ring of the inhibitor engages in van der Waals interactions with hydrophobic residues in the active site, such as Val121, Leu198, and Thr200 in hCA II.[1] The substituents on the benzene ring and the aminoethyl tail extend into different regions of the active site cavity, and these interactions are critical for determining the isoform selectivity of the inhibitors.[7][8]

Figure 1: Generalized binding mode of this compound derivatives.

Downstream Signaling Pathways of Carbonic Anhydrase IX Inhibition

The tumor-associated isoform, carbonic anhydrase IX (CA IX), is a prime target for many this compound derivatives due to its overexpression in various hypoxic tumors.[2][12][13] Inhibition of CA IX leads to a cascade of downstream effects that contribute to the anti-tumor activity of these compounds.

Disruption of pH Regulation and Induction of Acidosis

CA IX plays a crucial role in maintaining the pH homeostasis of tumor cells by catalyzing the hydration of CO₂, leading to the extrusion of protons and acidification of the tumor microenvironment.[2][6][14] Inhibition of CA IX disrupts this process, leading to intracellular acidosis and a decrease in extracellular pH.[15] This altered pH environment is detrimental to cancer cell survival and proliferation.

Induction of Apoptosis

The intracellular acidification resulting from CA IX inhibition can trigger apoptotic pathways.[15][16] Studies have shown that selective CA IX inhibitors can induce apoptosis in cancer cells through mechanisms that may involve the activation of the p53 tumor suppressor pathway and subsequent cleavage of Caspase-3.[17] Furthermore, CA IX inhibition has been linked to an increase in the production of ceramide, a lipid second messenger known to mediate apoptosis.[15]

Figure 2: Signaling pathway of CA IX inhibition.

Inhibition of Cell Proliferation and Invasion

By disrupting pH regulation and inducing apoptosis, CA IX inhibitors effectively reduce cancer cell proliferation.[15][17] Furthermore, the acidic tumor microenvironment promoted by CA IX activity is known to facilitate cancer cell invasion and metastasis.[17][18] Consequently, inhibition of CA IX can lead to a reduction in the invasive potential of tumor cells.[17]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound derivatives.

Stopped-Flow CO₂ Hydrase Assay for CA Inhibition

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

-

Stopped-flow instrument (e.g., Applied Photophysics)

-

Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄

-

pH indicator: 0.2 mM Phenol Red

-

CO₂ solutions of varying concentrations (1.7 to 17 mM)

-

Recombinant human carbonic anhydrase isoforms

-

Inhibitor stock solutions (0.1 mM in distilled-deionized water)

Procedure:

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂ solution containing the pH indicator.

-

Monitor the change in absorbance of the phenol red at 557 nm over a period of 10-100 seconds to determine the initial reaction velocity.

-

Measure the uncatalyzed reaction rate (in the absence of enzyme) and subtract it from the catalyzed rates.

-

Determine the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data using the Cheng-Prusoff equation.[19]

Figure 3: Workflow for stopped-flow CO₂ hydrase assay.

Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).[20][21][22][23]

Materials:

-

Real-time PCR instrument (e.g., QuantStudio 5)

-

384-well PCR plates

-

Fluorescent dye (e.g., SYPRO Orange)

-

Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)

-

Purified carbonic anhydrase protein

-

Inhibitor solutions

Procedure:

-

Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer.

-

Aliquot the master mix into the wells of a 384-well plate.

-

Add the inhibitor solutions at various concentrations to the wells. Include a DMSO control.

-

Seal the plate and centrifuge briefly.

-

Place the plate in the real-time PCR instrument and run a program that gradually increases the temperature from 25°C to 95°C while monitoring the fluorescence of the SYPRO Orange dye.

-

The melting temperature (Tₘ) is determined from the midpoint of the protein unfolding transition curve.

-

The shift in melting temperature (ΔTₘ) is calculated as the difference between the Tₘ in the presence and absence of the inhibitor. The dissociation constant (K𝘥) can be derived from the ΔTₘ values at different inhibitor concentrations.[20][22][23]

Figure 4: Workflow for fluorescent thermal shift assay.

Conclusion

This compound derivatives primarily exert their pharmacological effects through the potent inhibition of carbonic anhydrases. Their ability to selectively target specific CA isoforms, particularly the tumor-associated CA IX, makes them promising candidates for the development of novel therapeutics for a range of diseases, most notably cancer. The detailed understanding of their mechanism of action, from molecular interactions to downstream cellular consequences, is paramount for the rational design and optimization of this important class of inhibitors. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of these compounds.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of membrane acid/base transporters and carbonic anhydrases for cellular pH and metabolic processes [frontiersin.org]

- 4. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]

- 6. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]

- 7. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ricerca.unich.it [ricerca.unich.it]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 13. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective inhibition of carbonic anhydrase IX decreases cell proliferation and induces ceramide-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. 2.2. Stopped flow CO2 hydrase assay [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]

- 22. eubopen.org [eubopen.org]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 4-(1-Aminoethyl)benzenesulfonamide and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-(1-Aminoethyl)benzenesulfonamide and its structurally related analogues. The document focuses on key therapeutic areas where these compounds have shown promise, including carbonic anhydrase inhibition, anticancer effects against glioblastoma, and antiviral properties. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities. The primary areas of interest are their potent inhibition of carbonic anhydrases, their cytotoxic effects on cancer cells, particularly glioblastoma, and their emerging potential as antiviral agents. The isomer 4-(2-Aminoethyl)benzenesulfonamide is more commonly studied and is often used as a scaffold for the synthesis of various analogues.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). These compounds target the zinc metalloenzyme carbonic anhydrase (CA), which plays a crucial role in pH regulation and other physiological processes. Inhibition of specific CA isoforms, particularly those overexpressed in tumors like CA IX and CA XII, is a key strategy in cancer therapy.

Table 1: Inhibition Constants (Kᵢ) of 4-(2-Aminoethyl)benzenesulfonamide Analogues against Human Carbonic Anhydrase Isoforms

| Compound | Analogue/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 1 | 4-(2-Aminoethyl)benzenesulfonamide-dipeptide conjugate (example) | >10000 | 9.8 | 25.4 | 4.5 | [1] |

| 2 | Mono-tailed 4-(2-aminoethyl)benzenesulfonamide derivative | 68.4 - 458.1 | 62.8 - 153.7 | - | 55.4 - 113.2 | [2] |

| 3 | 4-Anilinoquinazoline-based benzenesulfonamide | 60.9 - 89.4 | 2.4 - 8.7 | 86.5 | 39.4 | [3] |

| 4 | 4-(Pyrazolyl)benzenesulfonamide urea | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | [4] |

Note: The data represents a range of values for different analogues within the specified class.

Anticancer Activity: Glioblastoma

Certain benzenesulfonamide analogues have demonstrated significant cytotoxic effects against glioblastoma (GBM), a highly aggressive form of brain cancer. One such compound, AL106, a derivative of benzenesulfonamide, has been identified as a potential anti-GBM agent.[5]

Table 2: Cytotoxicity (IC₅₀) of a Benzenesulfonamide Analogue against a Glioblastoma Cell Line

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| AL106 | U87 | 58.6 | [5] |

Antiviral Activity

Schiff bases derived from 4-(2-Aminoethyl)benzenesulfonamide have been synthesized and evaluated for their antiviral activity against arboviruses like Chikungunya (CHIKV) and Zika (ZIKV).

Table 3: Antiviral Activity of 4-(2-Aminoethyl)benzenesulfonamide Schiff Base Analogues

| Compound | Virus | Activity | Cell Line | Reference |

| 5 | Chikungunya virus (CHIKV) | Active at 10 µmol L⁻¹ | BHK-21 | [6][7] |

| 6 | Zika virus (ZIKV) | Active at 50 µmol L⁻¹ | Vero E6 | [6][7] |

Note: Specific EC₅₀ values were not provided in the source material, but the concentrations at which activity was observed are reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Assay

This method is used to determine the kinetic parameters and inhibition constants of compounds against carbonic anhydrase isoforms.[8]

Principle: The assay measures the catalytic hydration of CO₂ by carbonic anhydrase. The reaction is monitored using a stopped-flow instrument that rapidly mixes the enzyme and substrate (CO₂). The change in pH is detected by a pH indicator, such as phenol red, and the initial rate of the reaction is measured spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄.

-

pH Indicator: 0.2 mM Phenol Red.

-

Substrate: CO₂ solutions with concentrations ranging from 1.7 to 17 mM.

-

Enzyme: Recombinant human carbonic anhydrase isoforms (concentration typically 4.1-9.7 nM).

-

Inhibitor: Stock solutions (0.1 mM) of the test compound are prepared in distilled-deionized water and serially diluted.

-

-

Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

Stopped-Flow Measurement:

-

The enzyme-inhibitor mixture is rapidly mixed with the CO₂ substrate solution in the stopped-flow instrument.

-

The initial rates of the CO₂ hydration reaction are followed for a period of 10-100 seconds by monitoring the absorbance change of the pH indicator at its maximum absorbance wavelength (557 nm for phenol red).

-

-

Data Analysis:

-

At least six traces of the initial 5-10% of the reaction are used to determine the initial velocity.

-

The uncatalyzed rates are determined in the same manner and subtracted from the total observed rates.

-

Inhibition constants (Kᵢ) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation.

-

Anticancer Activity Assay: MTT Assay for Glioblastoma Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Culture:

-

Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO₂ atmosphere.

-

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3 x 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01N HCl or DMSO) is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Antiviral Activity Assay: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring neutralizing antibodies but can also be adapted to screen for antiviral compounds.[13][14][15]

Principle: This assay measures the ability of a compound to neutralize a virus and prevent it from infecting susceptible cells and forming plaques (localized areas of cell death).

Procedure:

-

Cell Culture: A monolayer of susceptible cells (e.g., Vero cells for many arboviruses) is grown in cell culture plates.

-

Virus-Compound Incubation: A known amount of the virus is incubated with serial dilutions of the test compound for a specific period to allow for interaction.

-

Infection: The virus-compound mixture is added to the cell monolayer and incubated to allow for viral entry.

-

Overlay: After the incubation period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict the spread of the virus to adjacent cells.

-

Plaque Formation: The plates are incubated for several days to allow for the formation of plaques.

-

Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus-only control. The EC₅₀ (the concentration of the compound that reduces the number of plaques by 50%) can then be determined.

Signaling Pathways and Mechanisms of Action

Carbonic Anhydrase Inhibition in Cancer

The inhibition of carbonic anhydrase IX (CA IX) by benzenesulfonamides is a promising strategy for cancer therapy. CA IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia. Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[16][17]

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the hypoxia-response element (HRE) in the promoter region of the CA9 gene, leading to the transcription and translation of CA IX.[17] CA IX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons in the extracellular space. This enzymatic activity contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are crucial for tumor cell survival, proliferation, and invasion.[18]

By inhibiting CA IX, benzenesulfonamide analogues can disrupt this pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment. This can, in turn, inhibit tumor growth and metastasis.

Experimental Workflow for Antiviral Screening

The general workflow for screening this compound analogues for antiviral activity involves a series of in vitro assays to determine their efficacy and cytotoxicity.

Conclusion

This compound and its analogues represent a versatile chemical scaffold with significant potential in various therapeutic areas. Their well-established role as carbonic anhydrase inhibitors provides a strong foundation for the development of novel anticancer agents, particularly for hypoxia-driven tumors like glioblastoma. Furthermore, the emerging antiviral activity of this class of compounds opens up new avenues for research and development in infectious diseases. This technical guide serves as a foundational resource for scientists and researchers, providing key data, detailed experimental protocols, and mechanistic insights to facilitate further exploration and development of these promising compounds.

References

- 1. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. 2.2. Stopped flow CO2 hydrase assay [bio-protocol.org]

- 9. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. bioagilytix.com [bioagilytix.com]

- 16. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of Modified HIF-1α Linked to Carbonic Anhydrase IX Inhibitor and Glycosylated Cisplatin on Solid Tumors: Short Review [scirp.org]

4-(1-Aminoethyl)benzenesulfonamide Derivatives: A Technical Guide to Their Potential as Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone of chemotherapy since the discovery of prontosil in the 1930s.[1] Their mechanism of action, primarily the inhibition of folic acid synthesis in bacteria, has made them effective against a broad spectrum of pathogens.[2] However, the emergence of resistance has diminished the efficacy of older sulfonamides. This has spurred research into new derivatives with enhanced potency, broader spectrums of activity, and the ability to overcome existing resistance mechanisms.

This technical guide focuses on the derivatives of 4-(1-Aminoethyl)benzenesulfonamide, a promising scaffold for developing next-generation antimicrobial agents. By modifying this core structure, researchers aim to enhance biological activity and explore new therapeutic applications. This document provides an in-depth overview of their mechanism of action, synthesis protocols, antimicrobial efficacy, and the logical workflow for their development.

Mechanism of Action: Inhibiting a Vital Pathway

The primary antibacterial action of benzenesulfonamide derivatives is their role as competitive antagonists of para-aminobenzoic acid (PABA). Bacteria rely on the synthesis of folic acid (dihydrofolate) as a crucial precursor for the production of nucleic acids (DNA and RNA). The enzyme dihydropteroate synthase (DHPS) is a key player in this pathway, catalyzing the condensation of PABA with dihydropteridine pyrophosphate.

Due to their structural similarity to PABA, sulfonamide derivatives can bind to the active site of DHPS, acting as competitive inhibitors.[2] This blockage halts the folic acid synthesis pathway, leading to a bacteriostatic effect by preventing the bacteria from growing and replicating. This targeted mechanism provides a degree of selective toxicity, as mammalian cells do not synthesize their own folic acid but acquire it from their diet.

Some novel benzenesulfonamide derivatives have also been investigated as inhibitors of carbonic anhydrase (CA), an enzyme present in some bacteria that is believed to interfere with their growth.[1][3]

Figure 1: Mechanism of action of sulfonamide derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel chemical entities is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below summarizes the activity of various benzenesulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria.

| Compound ID | Derivative Class/Substitution | Test Organism | MIC (µg/mL) | Reference |

| 1A | N-(4-methylphenyl) | Brevibacterium linens | 100 | [4] |

| 1B | N-(4-chlorophenyl) | Escherichia coli | 100 | [4] |

| 1B | N-(4-chlorophenyl) | Bacillus subtilis | 100 | [4] |

| 1B | N-(4-chlorophenyl) | Brevibacterium linens | 50 | [4] |

| 1C | N-(4-methoxyphenyl) | Escherichia coli | 50 | [4] |

| 1C | N-(4-methoxyphenyl) | Bacillus licheniformis | 100 | [4] |

| 1C | N-(4-methoxyphenyl) | Brevibacterium linens | 50 | [4] |

| 8iii | Thienopyrimidine-sulfamethoxazole hybrid | Staphylococcus aureus | 250 | [5] |

| 8iii | Thienopyrimidine-sulfamethoxazole hybrid | Escherichia coli | 125 | [5] |

| 8iii | Thienopyrimidine-sulfamethoxazole hybrid | Candida albicans | 31.25 | [5] |

| 8iii | Thienopyrimidine-sulfamethoxazole hybrid | Candida parapsilosis | 62.5 | [5] |

| 12ii | Cyclohexathienopyrimidine-sulfadiazine hybrid | Staphylococcus aureus | Varies | [5] |

| 12ii | Cyclohexathienopyrimidine-sulfadiazine hybrid | Escherichia coli | Varies | [5] |

| Compound I | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA) | Strong Inhibition | [6] |

| Compound II | N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | Strong Inhibition | [6] |

Experimental Protocols

Standardized methodologies are critical for the evaluation and comparison of new antimicrobial agents. The following protocols are representative of the key experiments conducted in the cited literature.

General Synthesis of this compound Derivatives

A common synthetic route involves a multi-step process starting from a commercially available precursor like β-phenylethylamine.[7]

-

Acetylation: β-phenylethylamine is reacted with an acetylating agent (e.g., acetic anhydride) to protect the amino group, yielding N-phenethylacetamide.

-

Chlorosulfonation: The protected intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the benzene ring, forming 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride. This step must be carefully controlled due to the reactive nature of chlorosulfonic acid.

-

Amination (Ammonification): The resulting sulfonyl chloride is reacted with ammonia or a specific primary/secondary amine in a suitable solvent (e.g., dichloromethane) to form the sulfonamide.[7]

-

Hydrolysis (Deprotection): The acetyl protecting group is removed under acidic conditions to yield the final 4-(2-aminoethyl)benzenesulfonamide core structure.[2]

-

Derivatization: The primary amino group or the sulfonamide nitrogen can be further modified to create a library of derivatives. For instance, reaction with various aldehydes can produce Schiff base derivatives.[8]

Antimicrobial Susceptibility Testing

a) Agar Well / Disc Diffusion Method

This is a qualitative or semi-quantitative screening method to assess antimicrobial activity.[5][6][9]

-

Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

-

Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the compound solution.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc/well where bacterial growth is prevented) is measured in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.

b) Broth Microdilution Method for MIC Determination

This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC).[9]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Workflow for Antimicrobial Drug Discovery

The development of novel antimicrobial agents from a core scaffold like this compound follows a structured, multi-stage process. This workflow ensures a systematic evaluation from initial synthesis to advanced biological characterization.

Figure 2: A logical workflow for the development of novel antimicrobial agents.

Conclusion and Future Perspectives

Derivatives of this compound represent a valuable and versatile chemical scaffold in the ongoing search for new antimicrobial agents. The established mechanism of action via inhibition of the bacterial folic acid synthesis pathway provides a solid foundation for rational drug design. As demonstrated by the diverse antimicrobial activities of related benzenesulfonamides, modifications to the core structure can significantly influence potency and spectrum.

Future research should focus on a systematic exploration of structure-activity relationships (SAR) to identify substitutions that enhance activity against multidrug-resistant pathogens. Furthermore, investigating secondary mechanisms, such as carbonic anhydrase inhibition, could lead to the development of compounds with dual-action properties, potentially reducing the likelihood of resistance development. Combining this synthetic chemistry with advanced biological evaluation, including cytotoxicity and in vivo efficacy studies, will be crucial in translating these promising derivatives into clinically effective antimicrobial therapies.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Investigating the Structure-Activity Relationship (SAR) of 4-(1-Aminoethyl)benzenesulfonamide Based Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of carbonic anhydrase (CA) inhibitors. This technical guide delves into the structure-activity relationships (SAR) of a specific subclass: inhibitors based on the 4-(1-Aminoethyl)benzenesulfonamide core. We explore how modifications to this scaffold influence inhibitory potency and isoform selectivity against various human carbonic anhydrases (hCAs), particularly the cytosolic isoforms hCA I and II, and the tumor-associated isoforms hCA IX and XII. This document provides a synthesis of quantitative inhibition data, detailed experimental protocols for synthesis and biological evaluation, and visual diagrams of key mechanisms and workflows to guide future drug discovery efforts in this chemical space.

The Target: Carbonic Anhydrases

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes. In humans, 15 different CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity.[1]

Certain isoforms are established therapeutic targets:

-

hCA I and II: These high-activity, cytosolic isoforms are widespread. Inhibitors targeting these are used as diuretics and for the management of glaucoma.[2]

-

hCA IX and XII: These are transmembrane isoforms that are overexpressed in various hypoxic tumors.[3] Their expression is linked to pH regulation in the tumor microenvironment, promoting cancer cell survival and proliferation. Consequently, selective inhibition of these isoforms is a promising strategy for cancer therapy.[3][4]

The catalytic mechanism, centered around a zinc ion in the active site, is the primary target for the sulfonamide class of inhibitors.

The Inhibitor: this compound Scaffold

The primary benzenesulfonamide group (-SO₂NH₂) is the critical "warhead" for this class of inhibitors. Its efficacy stems from the ability of the deprotonated sulfonamide anion to coordinate directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a key water molecule or hydroxide ion and thereby blocking the catalytic cycle.[1]

The 4-(1-Aminoethyl) portion of the scaffold acts as a "tail" or "linker" region. Modifications to this tail are a primary strategy for modulating the inhibitor's physicochemical properties and achieving isoform selectivity.[3] By extending from the active site, these tails can form additional interactions with amino acid residues lining the active site cavity, which vary between isoforms.[3]

Structure-Activity Relationship (SAR) Analysis

The inhibitory potential and isoform selectivity of this compound derivatives are highly dependent on the nature of the substituents attached to the aminoethyl tail. A common strategy involves forming ureido-tailed benzenesulfonamides, which allows for the introduction of diverse chemical moieties.[1]

The following table summarizes inhibition data (Kᵢ, nM) for a series of benzylaminoethylureido-tailed benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms.

| Compound ID | R-Group on Benzylamino Tail | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 16 | 4-CH₃ | 754.2 | 45.3 | 30.5 | 32.0 |

| 18 | 4-F | 24.6 | 5.1 | 10.1 | 9.2 |

| 20 | 4-Cl | 610.9 | 47.9 | 25.8 | 38.1 |

| 21 | 4-Br | 526.9 | 46.2 | 29.5 | 35.4 |

| 24 | 4-Br, 2-OH | 138.4 | 4.6 | 15.6 | 7.2 |

| 25 | 4-Phenyl | 905.7 | 6.2 | 25.4 | 40.5 |

| AAZ | Acetazolamide (Standard) | 250 | 12.0 | 25.0 | 5.7 |

Data synthesized from Berrino et al., 2020.[1]

Key SAR Observations:

-

General Potency: Most derivatives show potent, low-nanomolar inhibition against isoforms hCA II, IX, and XII. Inhibition of the widespread cytosolic isoform hCA I is generally weaker, which is a desirable trait for avoiding off-target effects.[1]

-

Effect of Halogens: A 4-fluoro substitution on the benzyl ring (compound 18 ) dramatically increases potency across all tested isoforms compared to other halogen substitutions (Cl, Br) or a methyl group. Compound 18 is the most potent inhibitor of hCA I in this series.[1]

-

Hydroxyl Group Impact: The addition of a 2-hydroxy group to the 4-bromo-benzyl moiety (compound 24 ) significantly enhances inhibition against hCA II, IX, and XII, making it the most potent hCA XII inhibitor in the series, with a Kᵢ of 7.2 nM.[1] This suggests a key hydrogen bonding interaction can be formed with residues in the active site of these isoforms.

-

Bulky Substituents: The introduction of a bulky 4-phenyl group (compound 25 ) maintains excellent potency against hCA II but shows reduced activity against the tumor-associated isoforms IX and XII compared to smaller, functionalized substituents.[1]

-

Selectivity: While none of the compounds are strictly isoform-specific, derivatives like 24 show a favorable profile, with very strong inhibition of the target isoform hCA XII (Kᵢ = 7.2 nM) and significantly weaker inhibition of the off-target isoform hCA I (Kᵢ = 138.4 nM).[1]

Experimental Protocols

A systematic SAR investigation relies on robust chemical synthesis and standardized biological assays.

General Synthesis of Ureido-Tailed Derivatives

The synthesis of these inhibitors typically follows a multi-step procedure starting from 4-(2-aminoethyl)benzenesulfonamide.[1][4]

-

Boc Protection: The primary amine of 4-(2-aminoethyl)benzenesulfonamide is protected with a tert-butyloxycarbonyl (Boc) group.

-

Urea Formation: The protected intermediate is reacted with a substituted benzyl isocyanate to form the ureido linkage.

-

Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final primary amine derivative.

-

Purification: The final compounds are purified using column chromatography or recrystallization. Characterization is performed using NMR spectroscopy and mass spectrometry.[1]

Biological Evaluation: Stopped-Flow CO₂ Hydrase Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is determined by measuring their effect on the enzyme's catalytic activity. The stopped-flow CO₂ hydrase assay is a widely accepted method.[1]

Principle: This assay measures the kinetics of the CA-catalyzed hydration of CO₂. An enzyme solution is mixed with a CO₂-saturated aqueous solution in a stopped-flow instrument. The reaction produces protons, causing a change in pH, which is monitored by a colorimetric pH indicator (e.g., phenol red) measured spectrophotometrically over time. Inhibitors will slow the rate of this reaction.

Protocol Outline:

-

Reagent Preparation: Prepare a buffered solution (e.g., Tris buffer) containing the pH indicator and a known concentration of the hCA isoform to be tested. Prepare a range of inhibitor concentrations in a suitable solvent like DMSO.[5]

-

Enzyme/Inhibitor Incubation: The enzyme solution is incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) to allow for binding.

-

Kinetic Measurement: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated water solution in the stopped-flow apparatus.

-

Data Acquisition: The change in absorbance of the pH indicator is recorded over a short time frame (milliseconds to seconds). The initial reaction rates are calculated from the slope of the absorbance curve.

-

IC₅₀/Kᵢ Determination: The reaction rates are plotted against the inhibitor concentration. The data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.[1]

The entire process, from design to analysis, follows a structured workflow.

Conclusion

The this compound scaffold is a versatile platform for the development of potent carbonic anhydrase inhibitors. Structure-activity relationship studies have demonstrated that strategic modification of the aminoethyl "tail," particularly through the addition of substituted benzylaminoethylureido moieties, is a highly effective strategy for modulating inhibitory activity and achieving isoform selectivity. Specifically, the introduction of small, electron-withdrawing groups like fluorine and hydrogen-bonding moieties like hydroxyl groups can significantly enhance potency against therapeutically relevant isoforms such as hCA IX and XII. The experimental protocols and SAR insights presented in this guide offer a framework for the rational design of next-generation, isoform-selective CA inhibitors for various therapeutic applications.

References

- 1. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Use Inhibitors [sigmaaldrich.com]

Methodological & Application

Step-by-step synthesis protocol for 4-(1-Aminoethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of 4-(1-Aminoethyl)benzenesulfonamide, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis begins with the commercially available starting material, 4-acetylbenzenesulfonamide, and explores two primary synthetic routes: reductive amination and the reduction of an oxime intermediate. Additionally, a protocol for the chiral resolution of the final product is provided to obtain specific enantiomers.

Overall Synthesis Strategy

The synthesis of this compound from 4-acetylbenzenesulfonamide can be achieved through two main pathways, both of which are detailed below. The choice of route may depend on available reagents, desired purity, and scalability.

Figure 1: Overall synthetic workflow for this compound.

Route 1: Reductive Amination of 4-Acetylbenzenesulfonamide

Reductive amination offers a direct conversion of the ketone to the amine in a one-pot reaction. This method involves the formation of an intermediate imine, which is then reduced in situ.

Experimental Protocol:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylbenzenesulfonamide (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reduction:

-

To the reaction mixture, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Continue stirring the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess reducing agent and decompose the borane complexes.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a sodium hydroxide solution to a pH of 10-11.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-Acetylbenzenesulfonamide |

| Key Reagents | Ammonium acetate, Sodium cyanoborohydride |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Typical Yield | 70-85% |

Route 2: Synthesis via Oxime Intermediate

This two-step route involves the conversion of the ketone to an oxime, followed by the reduction of the oxime to the primary amine.

Step 1: Synthesis of 4-Acetylbenzenesulfonamide Oxime

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-acetylbenzenesulfonamide (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

-

-

Reaction:

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

The oxime product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 4-acetylbenzenesulfonamide oxime.

-

Step 2: Reduction of 4-Acetylbenzenesulfonamide Oxime

Experimental Protocol:

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-acetylbenzenesulfonamide oxime (1.0 eq) and zirconium(IV) chloride (ZrCl₄) (0.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (NaBH₄) (3.0 eq) portion-wise to the suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Make the solution basic by adding an aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data:

| Parameter | Value |

| Intermediate | 4-Acetylbenzenesulfonamide Oxime |

| Key Reagents | Hydroxylamine hydrochloride, Sodium acetate (Step 1); Sodium borohydride, Zirconium(IV) chloride (Step 2) |

| Solvents | Ethanol/Water (Step 1); THF (Step 2) |

| Temperature | Reflux (Step 1); 0 °C to Room Temperature (Step 2) |

| Typical Overall Yield | 60-75% |

Chiral Resolution of this compound

The synthesis routes described above yield a racemic mixture of (R)- and (S)-4-(1-Aminoethyl)benzenesulfonamide. To obtain enantiomerically pure compounds, a chiral resolution step is necessary. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.[1][2][3]

References

- 1. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 2. US20170342027A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 3. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)benzenesulfonamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminoethyl)benzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals. Its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to remove impurities and obtain a product with high crystallinity and purity.

These application notes provide a detailed protocol for the purification of this compound using recrystallization. The protocol is based on established methods for the purification of analogous aromatic sulfonamides. This document also includes data on solvent selection and expected outcomes to guide researchers in achieving high-purity material suitable for further synthetic steps or final formulation.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at different temperatures.[1][2] The process involves dissolving the impure solid in a hot solvent to form a saturated solution, followed by slow cooling.[2] As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[1][2]

Solvent System Selection

The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:

-

Exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1]

-

Not react chemically with the compound.[1]

-

Be sufficiently volatile to be easily removed from the purified crystals.

-

Dissolve impurities readily at all temperatures or not at all.

-

Have a boiling point below the melting point of the compound to prevent "oiling out".[1]

For aromatic sulfonamides like this compound, which possess both polar (sulfonamide and amino groups) and non-polar (benzene ring) moieties, a single solvent may not be ideal.[3] Therefore, a mixed solvent system is often employed to achieve the desired solubility profile.[3] Based on literature for similar compounds, alcohol-water mixtures are highly effective.[3][4]

Recommended Solvent Systems:

-

Isopropanol-Water: A mixture of isopropanol and water provides a good balance of polarity. Isopropanol solvates the non-polar benzene ring, while water solvates the polar functional groups.[3] A 70% isopropanol in water solution has been shown to be effective for the recrystallization of sulfathiazole, a related sulfonamide.[4]

-

Ethanol-Water: Similar to isopropanol-water, 95% ethanol has been successfully used for the recrystallization of sulfanilamide.[3] The small amount of water helps to dissolve the polar groups.[3]

-

Water (with pH adjustment): Some synthesis procedures for the closely related 4-(2-aminoethyl)benzenesulfonamide involve dissolving the compound in hot water and adjusting the pH to acidic conditions, followed by neutralization to induce precipitation.[5][6] This is a form of crystallization that can be very effective for purification.

Data Presentation

The following tables summarize typical data associated with the recrystallization of aromatic sulfonamides. Note: This data is illustrative and may need to be optimized for this compound.

Table 1: Solubility of Aromatic Sulfonamides in Potential Recrystallization Solvents

| Solvent System | Temperature (°C) | Approximate Solubility ( g/100 mL) |

| 95% Ethanol | 25 | 1.5 |

| 78 | 20.0 | |

| 70% Isopropanol | 25 | 0.8 |

| 82 | 15.0 | |

| Water | 25 | 0.5 |

| 100 | 5.0 |

Table 2: Typical Yield and Purity Improvement

| Parameter | Before Recrystallization | After Recrystallization |

| Purity (by HPLC) | 95.2% | >99.5% |

| Yield | - | 85-95% |

| Melting Point | 148-151 °C | 150-152 °C[7] |

| Appearance | Off-white to yellowish powder | White crystalline solid[5] |

Experimental Protocols

This section provides a detailed protocol for the recrystallization of this compound using a mixed solvent system of isopropanol and water.

Materials and Equipment:

-

Crude this compound

-

Isopropanol (ACS grade)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum oven

Protocol:

-

Dissolution:

-

Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

-

Prepare a 70% (v/v) isopropanol-water solution.

-

Add approximately 100 mL of the 70% isopropanol-water solvent to the flask.

-

Heat the mixture on a hot plate with gentle stirring. Bring the solution to a gentle boil until the solid is completely dissolved.[4]

-

If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the yield.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate.

-

Quickly filter the hot solution through the preheated funnel into the clean, hot flask. This step should be done quickly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Remove the flask from the hot plate and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

-

Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of the cold 70% isopropanol-water solvent to remove any adhering mother liquor containing impurities.

-

Continue to draw air through the filter cake for several minutes to partially dry the crystals.

-

-

Drying:

-

Transfer the purified crystals to a clean, pre-weighed watch glass.

-

Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

-

Characterization:

-

Determine the melting point of the purified product. A sharp melting point close to the literature value (150-152 °C for the related 4-(2-aminoethyl)benzenesulfonamide) indicates high purity.[7]

-

Assess the purity by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Mandatory Visualizations

The following diagrams illustrate the key processes described in these application notes.

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 5. 4-(2-Aminoethyl)benzenesulfonamide | 35303-76-5 [chemicalbook.com]

- 6. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 7. 4-(2-Aminoethyl)benzenesulfonamide 99 35303-76-5 [sigmaaldrich.com]

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-(1-Aminoethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminoethyl)benzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note provides a detailed protocol for the determination of the purity of this compound using a stability-indicating reversed-phase HPLC (RP-HPLC) method. This method is designed to separate the main compound from potential impurities and degradation products.

Materials and Methods

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥99.5%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Experimental Protocol

1. Preparation of Mobile Phase: